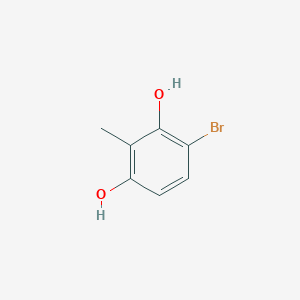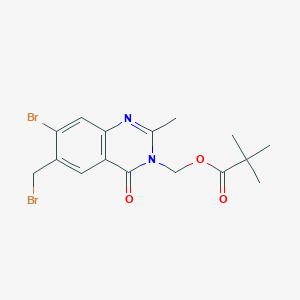![molecular formula C31H27F6N3O2 B3034219 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]- CAS No. 1454257-32-9](/img/structure/B3034219.png)
3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-
Übersicht
Beschreibung
3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]- is a useful research compound. Its molecular formula is C31H27F6N3O2 and its molecular weight is 587.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Catalyzed Amination Reactions : A derivative of 1,2-diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene was used as an additive ligand in copper-catalyzed amination reactions of halobenzenes with amines. This process yields secondary or tertiary amines effectively (Gajare et al., 2004).
Synthesis of Cyclobutene Derivatives : Cyclobutendiones, including variants of 3,4-Diphenyl-3-cyclobuten-1,2-diones, have been used in ring-opening reactions with dinucleophilic agents. These reactions result in various chemical compounds, illustrating the versatility of cyclobutendiones in organic synthesis (Ried & Knorr, 1976).
Formation of Dioxanes : Studies have shown the formation of 1,2-dioxanes from reactions involving cyclobutenediones. This showcases another aspect of the chemical reactivity of cyclobutene-1,2-dione derivatives (Nishino et al., 1991).
Enantiopure Diazabicyclo Octane Synthesis : Cyclobutene-1,2-dione derivatives have been utilized in the synthesis of enantiopure 2,5-Bis(phenylmethyl)-1,4-diazabicyclo[2.2.2]-octane, an important compound in chiral chemistry (Qiu et al., 2010).
Synthesis of Iminocyclobutene : The cycloaddition reaction of trifluoromethyl isocyanide to diphenylethyne results in 1,2-diphenyl-3,4-bis(trifluoromethyl imino)cyclobutene, illustrating another significant chemical reaction involving cyclobutenediones (Lentz, 1992).
Structural and Mechanistic Studies
Structure-Activity Characterization : The H2-receptor antagonist IT-066, containing a 3-cyclobutene-1,2-dione structure, has been studied for its interaction with H2-receptors. This research highlights the significance of cyclobutenediones in understanding receptor-ligand interactions (Kijima et al., 1998).
Bioisostere Construction : The 3,4-diamino-3-cyclobutene-1,2-dione group, a derivative of cyclobutene-1,2-dione, has been used as an α-amino carboxylic acid bioisostere in the development of NMDA antagonists, showcasing its potential in drug design (Kinney, 1996).
Interconversion Studies : Research on the interconversion between various cyclobutene-1,2-dione derivatives has contributed to a deeper understanding of reaction mechanisms in organic chemistry (Toda & Ooi, 1973).
Precursor to Cyclo[n]carbons : Cyclobutenediones have been used as precursors in the synthesis of cyclocarbons and enediynes, providing insights into the synthesis of complex carbon structures (Rubin et al., 1990).
Eigenschaften
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F6N3O2/c32-30(33,34)21-16-22(31(35,36)37)18-23(17-21)38-25-26(29(42)28(25)41)39-24(19-10-4-1-5-11-19)27(20-12-6-2-7-13-20)40-14-8-3-9-15-40/h1-2,4-7,10-13,16-18,24,27,38-39H,3,8-9,14-15H2/t24-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLUTYPDFYXIG-SHQCIBLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl](/img/structure/B3034136.png)


![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)
![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)



![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)

![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)
